molecular formula C15H10ClN3 B1294446 2-Chloro-4,6-diphenyl-1,3,5-triazine CAS No. 3842-55-5

2-Chloro-4,6-diphenyl-1,3,5-triazine

Cat. No. B1294446
CAS RN: 3842-55-5
M. Wt: 267.71 g/mol
InChI Key: DDGPPAMADXTGTN-UHFFFAOYSA-N
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Description

2-Chloro-4,6-diphenyl-1,3,5-triazine is a derivative of triazine, a class of nitrogen-containing heterocycles. The triazine core is a versatile scaffold in organic chemistry, often utilized in the synthesis of various compounds with applications ranging from pharmaceuticals to materials science. The presence of chlorine and phenyl substituents on the triazine ring can significantly influence its reactivity and physical properties, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of triazine derivatives can be achieved through various methods. For instance, 2,4,6-trichloro[1,3,5]triazine has been used as a starting material to create a solid-supported chlorotriazine reagent, which is then employed for the synthesis of amides and dipeptides . This demonstrates the utility of chlorinated triazines as intermediates in the construction of more complex organic molecules. Additionally, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine from 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol showcases a two-step process that results in a recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions .

Molecular Structure Analysis

The molecular structure of triazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of a 4,6-diamino-1,3,5-triazine derivative has been determined in the solid state, revealing stabilization by intra- and intermolecular hydrogen bonds . This structural information is crucial for understanding the behavior of these compounds in various chemical contexts.

Chemical Reactions Analysis

Chlorinated triazines participate in a variety of chemical reactions. They can act as reagents for chlorination, as demonstrated by the application of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine in the chlorination of activated arenes, olefins, and 1,3-diketones . Furthermore, these compounds can be involved in oxidative synthesis reactions to form heterocycles such as 1,3,4-oxadiazoles and 1,2,4-thiadiazoles under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-4,6-diphenyl-1,3,5-triazine and its analogs are influenced by their molecular structure. For instance, the crystal structure of a related triazine compound, 3,5-diamino-6-(2,3,5-trichlorophenyl)-1,2,4-triazine, shows significant distortion between the phenyl and triazine rings, which may affect the degree of aromaticity and, consequently, the reactivity of the ring . The dynamic behavior of triazine derivatives, such as restricted rotation about the amino-triazine bond, can be studied using 2D-Exchange spectroscopy to determine equilibrium constants and activation free energies, providing insight into their chemical behavior in solution .

Scientific Research Applications

Chemical Reactions and Mechanisms

2-Chloro-4,6-diphenyl-1,3,5-triazine is involved in a variety of chemical reactions, demonstrating its versatility. For instance, it can undergo amination with liquid NH3, resulting in 2-amino-4,6-diphenyl-1,3,5-triazine. The amination of 2-chloro-4,6-diphenyl-1,3,5-triazine with liquid NH3 is proved to occur via an SN(AE) process (Simig, Plas, & Landheer, 2010).

Applications in Organic Electronics

2-Chloro-4,6-diphenyl-1,3,5-triazine plays a crucial role in the development of organic electronic materials. For example, it has been used in the synthesis of multifunctional aggregation-induced emission (AIE) fluorophores, which exhibit reversible piezofluorochromic behavior and are useful in nondoped sky-blue organic light-emitting diodes (Liu et al., 2018).

Safety And Hazards

2-Chloro-4,6-diphenyl-1,3,5-triazine is classified as harmful if swallowed, meaning ingestion can lead to adverse effects on health . It also has the ability to cause skin irritation, which may result in discomfort and inflammation upon contact . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

2-Chloro-4,6-diphenyl-1,3,5-triazine has potential applications in the field of medical polymers as an intermediate compound for the synthesis of pharmaceutical drugs . It is also used in the synthesis of kyaphenine (2:4:6-triphenyl-1:3:5-triazine), indicating potential future directions in the field of organic synthesis .

properties

IUPAC Name

2-chloro-4,6-diphenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H10ClN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGPPAMADXTGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00274643
Record name 2-Chloro-4,6-diphenyl-1,3,5-triazine
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Molecular Weight

267.71 g/mol
Source PubChem
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Product Name

2-Chloro-4,6-diphenyl-1,3,5-triazine

CAS RN

3842-55-5
Record name 2-Chloro-4,6-diphenyl-1,3,5-triazine
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Record name 2-Chloro-4,6-diphenyl-1,3,5-triazine
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Record name 2-chloro-4,6-diphenyl-1,3,5-triazine
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Synthesis routes and methods I

Procedure details

To a stirring mixture of 1 eq of cyanuric chloride and 3 eq of aluminum chloride in o-dichlorobenzene at ice bath temperature was added concentrated HCl (13 wt % based on cyanuric chloride). After 10 minutes, 1.95 eq of benzene was added and the reaction mixture stirred at ice bath temperature for 10 minutes. The cooling bath was removed, the reaction was allowed to warm to room temperature, and stirred. After 26 h at room temperature, an HPLC analysis indicated about 86% cyanuric chloride conversion to 2-chloro-2,6-bisphenyl-1,3,5-triazine. The stirring was continued for 24 h at room temperature. The HPLC analysis showed the cyanuric chloride conversion to 92% with >96% being 2-chloro-4,6-bisphenyl-1,3,5-triazine and less than 2% of 2,4,6-trisphenyl-1,3,5-triazine. The result was confirmed by LCMS.
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Synthesis routes and methods II

Procedure details

The procedure used was based on the method of Jones et al, AD 229453, Sept. 1959. A stirred mixture of magnesium turnings (24.3 g, 0.935 mol) and a crystal of iodine in ether (150 ml), was added a solution of bromobenzene (155.3 g, 0.985 mol) in ether (100 ml) under a nitrogen atmosphere over a period of 3.75 hr at such a rate as to maintain a gentle reflux. Thereafter, the mixture was refluxed for 2.5 hr. The Grignard reagent thus prepared was then cooled and transferred to an addition funnel and added with stirring to a solution of cyanuric chloride (70 g, 0.38 mol) in benzene (500 ml) at 4°-15° C. (ice bath cooling) over a period of 1.25 hr. After stirring overnight the mixture was refluxed for 4 hr, cooled, and filtered. The filtrate was evaporated to dryness using a Rinco evaporator yielding 136.5 g of crude product mixture. This mixture was distilled in vacuo at 0.007 mm. The desired product, bp 140°-152° C., 63.5 g(62% yield), was crystallized three times from heptane yielding pure 2-chloro-4,6-diphenyl-s-triazine, 46.1 g (45% yield), mp 136°-138° C.
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62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
X He, Y Xiao, X Yuan, S Ye, H Jiang - Chinese Journal of Organic …, 2019 - sioc-journal.cn
Three new bipolar derivatives based on 2, 4, 6-triphenyl-1, 3, 5-triazine and fluorene moieties, namely FTRZ, pTFTRZ and mTFTRZ were designed and synthesized by using 9-(4-(…
Number of citations: 1 sioc-journal.cn
G Yu, B Li, J Liu, S Wu, H Tan, C Pan, X Jian - Polymer degradation and …, 2012 - Elsevier
The syntheses and properties of phenyl-1,3,5-triazine functional aromatic polyamides are described. From 2,4,6-trichloro-1,3,5-triazine (1), an aromatic diacid, namely 4-(4,6-diphenyl-1,…
Number of citations: 39 www.sciencedirect.com
G Simig, HC Van Der Plas… - Recueil des Travaux …, 1976 - Wiley Online Library
Amination of 2‐X‐4, 6‐diphenyl‐1,3,5‐triazines (X = H, Cl, SCH 3 ) with KNH 2 in liquid NH 3 at −33 yields 2‐amino‐4, 6‐diphenyl‐1,3,5‐triazine. 2‐Chloro‐4, 6‐diphenyl‐1,3,5‐triazine …
Number of citations: 17 onlinelibrary.wiley.com
PV Laakso, R Robinson, HP Vandrewala - Tetrahedron, 1957 - Elsevier
… has been effected by reaction of 2-chloro-4:6-diphenyl-1:3:5-triazine … (B) 2-Chloro-4:6diphenyl-1:3:5-triazine was prepared according to the known procedures,7*8 mp 141- 42”. …
Number of citations: 102 www.sciencedirect.com
XK Liu, CJ Zheng, J Xiao, J Ye, CL Liu… - Physical Chemistry …, 2012 - pubs.rsc.org
Recently, bipolar host materials have attracted considerable attention because they can achieve balanced charge injection/transport in phosphorescent organic light emitting diodes (…
Number of citations: 58 pubs.rsc.org
W Hewertson, RA Shaw, BC Smith - Journal of the Chemical Society …, 1963 - pubs.rsc.org
Cyanuric chloride resembles acyl chlorides rather than alkyl chlorides. 1 Vigorous reaction occurs at room temperature in the absence of solvent with trialkyl phosphites, and competitive …
Number of citations: 18 pubs.rsc.org
M Kim - scholar.archive.org
1-Bromo-2-nitrobenzene, potassium carbonate, tetrahydrofuran, and 1, 4-dioxane were purchased from Duksan Sci. Co. Tetrakis (triphenylphosphine) palladium (0) was purchased …
Number of citations: 0 scholar.archive.org
H Yonehara, WB Kang, T Kawara, C Pac - Journal of Materials …, 1994 - pubs.rsc.org
The synthesis and non-linear optical properties of a series of 2-(4-nitroanilino)-1,3,5-triazine compounds are described. The triazines show various activities in powder second-harmonic …
Number of citations: 9 pubs.rsc.org
M Hu, Y Liu, Y Chen, W Song, L Gao, H Mu, J Huang… - RSC …, 2017 - pubs.rsc.org
Two novel host materials, 3-(dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole (BFTC) and 3-(dibenzo[b,d]thiophen-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-…
Number of citations: 25 pubs.rsc.org
K Yamada, Y Igarashi, T Betsuyaku, M Kitamura… - Organic …, 2018 - ACS Publications
A new triazine-based oxidizing reagent, 2-hydroperoxy-4,6-diphenyl-1,3,5-triazine (Triazox), has been developed. The reagent can be synthesized from inexpensive starting materials …
Number of citations: 15 pubs.acs.org

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